3,3-Diphenylpropylamine
Overview
Description
3,3-Diphenylpropylamine is a chemical compound that has been studied for its pharmacological properties. It is known that compounds with similar structures exhibit pharmacological activity, such as Hochst 10116, which is used in the anti-asthmatic mixture "Aspasan" to enhance the effectiveness of dihydroxyephedrine. The compound has been used extensively in Germany during the war years, although there is limited clinical literature on its use. The structure of 3,3-diphenylpropylamine is also related to a series of ketones, including amidone, which is known for its high analgesic activity. Substituted phenylpropylpiperidines, which share a similar structure, have shown considerable spasmolytic activity .
Synthesis Analysis
The synthesis of 3,3-diphenylpropylamines can be achieved through various methods. One effective method involves treating basic nitriles with excess sodamide, which replaces the cyano group with hydrogen, yielding excellent results. Another approach is the dehydration and reduction of basic tertiary alcohols, either in one step using red phosphorus and hydriodic acid or in two steps involving dehydration in an acid medium followed by catalytic hydrogenation. Additionally, condensation of a tertiary aminoethylchloride with sodium or potassium diphenylmethide is another synthesis route. Less important methods include reductive condensation of 2,2-diphenylpropionaldehyde with a secondary amine, condensation of 3,3-diphenylpropylchloride with a secondary amine, and decarboxylation of amino acids .
Molecular Structure Analysis
The molecular structure of 3,3-diphenylpropylamine derivatives has been confirmed through chemical reactions and IR spectra. For instance, the oxime 2a can react with hydroxylamine hydrochloride, leading to the formation of either the dioxime 3 or the 2-benzofuryl phenyl ketone oxime (4), depending on the reaction conditions .
Chemical Reactions Analysis
3,3-Diphenylpropylamines participate in various chemical reactions. For example, the photolysis of 1,3-diphenyldiazopropyne can afford triplet 1,3-diphenylpropynylidene, which can be characterized by IR, UV/vis, and EPR spectroscopy. This compound can undergo chemical trapping with O2 to yield products familiar as carbene trapping products, such as carbonyl oxide, ketone, and dioxirane. Additionally, irradiation of triplet 1,3-diphenylpropynylidene can result in cyclization to singlet diphenylcyclopropenylidene, a process that is photochemically reversible .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-diphenylpropylamines have been explored to some extent. Known 3,3-diphenylpropylamines of type I (R = H) do not exhibit pronounced analgesic activity in mice and rats. However, N:N′-diisopropyl-3,3-diphenylpropylamine HCl has shown antispasmodic and antinicotinic activity. It has also been observed that quaternization with methyl halides generally increases parasympatholytic activity and decreases other activities of 3,3-diphenylpropylamines .
Scientific Research Applications
Chemical Analysis and Substance Differentiation
Diphenylpropylamine derivatives have been a focal point in chemical analysis, especially in the differentiation and characterization of isomeric structures. For instance, the distinction between diphenidine and its isomeric pairs was effectively achieved under specific mass spectrometry conditions, contributing to the understanding of dissociative agents sold as 'research chemicals'. This analytical characterization is crucial in fields like forensic science and quality control in the pharmaceutical industry (Wallach et al., 2015).
Alzheimer's Disease Research
Diphenylpropylamine derivatives have shown potential in the treatment of complex disorders such as Alzheimer's disease. Specifically, certain derivatives have exhibited inhibitory activity against enzymes and protein aggregation related to Alzheimer's, indicating their potential as multifunctional disease-modifying agents (Panek et al., 2018).
Neuroprotection Studies
The neuroprotective potential of diphenylpropylamine derivatives has been explored, particularly in the prevention of oxidative stress-mediated neuronal degeneration. This avenue of research is significant for the development of therapeutic strategies for neurodegenerative diseases (Blattes et al., 2005).
Nanotechnology and Material Science
Diphenylpropylamine derivatives have found applications in material science, especially in the synthesis of magic-sized clusters (MSCs) with unique optical properties. These materials are promising for various applications, including biosensing and light emission (Vickers et al., 2019).
Safety And Hazards
3,3-Diphenylpropylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if necessary .
properties
IUPAC Name |
3,3-diphenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZTEOELCMZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1019-05-2 (hydrochloride) | |
Record name | 3,3-Diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30204458 | |
Record name | 3,3-Diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropylamine | |
CAS RN |
5586-73-2 | |
Record name | 3,3-Diphenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5586-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5586-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-3-diphenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3-DIPHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C31E561S64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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